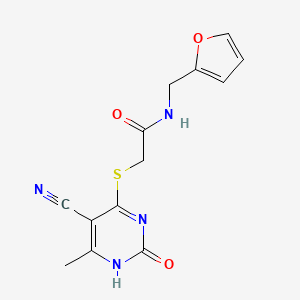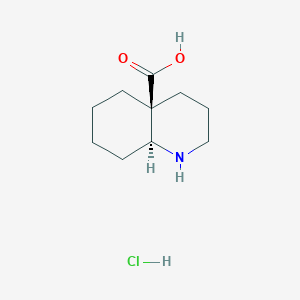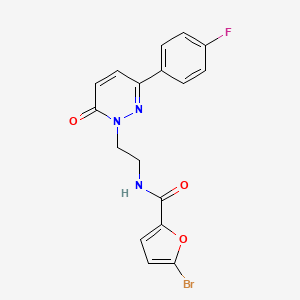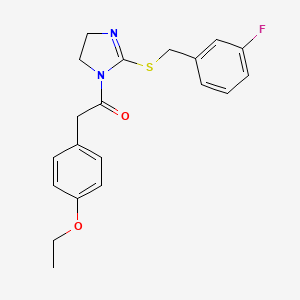![molecular formula C17H21FN2O4 B2577998 N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide CAS No. 899958-08-8](/img/structure/B2577998.png)
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-N'-(2-fluorophenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decan-2-one . These compounds can be synthesized from D-threonine through a series of reactions including a highly diastereoselective Felkin anti aldol addition to a methyl ketone and a selective methylation .Molecular Structure Analysis
The molecular structure of related compounds such as 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decane have been analyzed. The molecular formula of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine is C9H17NO2 and that of 1,4-Dioxaspiro[4.5]decane is C8H14O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as 1,4-dioxaspiro[4.5]decan-2-ylmethanamine and 1,4-Dioxaspiro[4.5]decan-2-one have been analyzed. For instance, 1,4-dioxaspiro[4.5]decan-2-ylmethanamine has a molecular weight of 171.24, is stored at 4 degrees Celsius, and is a liquid .Wissenschaftliche Forschungsanwendungen
Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption
This study investigates the modulation of feeding, arousal, stress, and drug abuse through orexins and their receptors, offering insights into neural systems that motivate compulsive food seeking and intake. The research explores the effects of various OXR antagonists in a binge eating model, potentially indicating pathways that the queried compound could influence if related to orexin receptor mechanisms.
Synthesis and Evaluation of Spiropiperidines as NK2 Receptor Antagonists
Research on the synthesis of 2-(5-fluoro-1H-indol-3-yl)ethyl spiropiperidines and their binding affinities to tachykinin NK2 receptors in a rat colon binding assay provides insights into receptor antagonist properties. This could suggest areas of application for compounds structurally similar to the queried one, particularly in targeting specific receptors for therapeutic purposes.
Antiviral Activities of 1-Thia-4-Azaspiro[4.5]Decan-3-One Derivatives
A series of derivatives were synthesized and evaluated against human coronavirus and influenza virus, indicating the antiviral potential of compounds within this structural class. This suggests that the queried compound, if structurally or functionally similar, could have applications in antiviral drug development.
Development of Anticancer and Antidiabetic Spirothiazolidines Analogs
This study highlights the synthesis and biological evaluation of spirothiazolidines, demonstrating significant anticancer and antidiabetic activities. This research suggests potential therapeutic applications for compounds with similar structural frameworks, hinting at the broad pharmacological relevance of spiro compounds in treating various diseases.
These findings, while not directly related to "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-fluorophenyl)oxalamide," illustrate the diverse scientific research applications of compounds with related structural characteristics. The highlighted studies span across receptor antagonism, antiviral, anticancer, and antidiabetic activities, suggesting a wide range of potential research and therapeutic applications for compounds within this structural realm.
- (Piccoli et al., 2012)
- (Smith et al., 1995)
- (Apaydın et al., 2019)
- (Flefel et al., 2019)
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c18-13-6-2-3-7-14(13)20-16(22)15(21)19-10-12-11-23-17(24-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVCGFHXXUVCPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-3-[(Z)-(2-fluorophenyl)methylidene]-2H-thiochromen-4-one](/img/structure/B2577915.png)
![1-Benzoyl-3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2577916.png)

![3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)



![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2577928.png)
![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)
![4-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2577931.png)
![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)

![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
